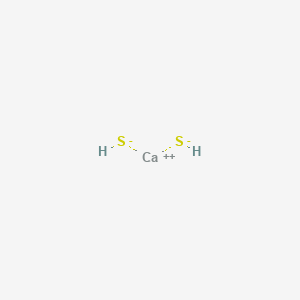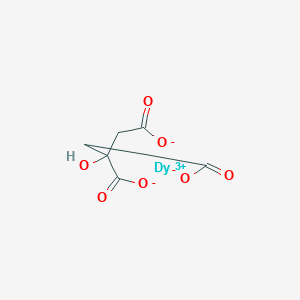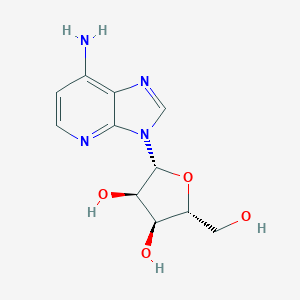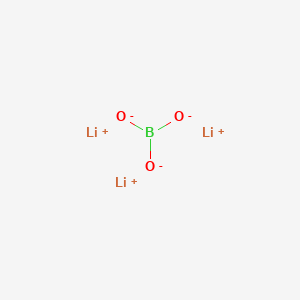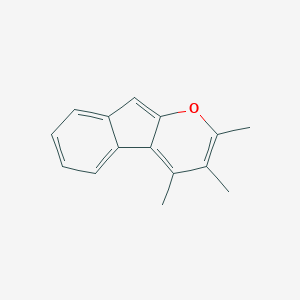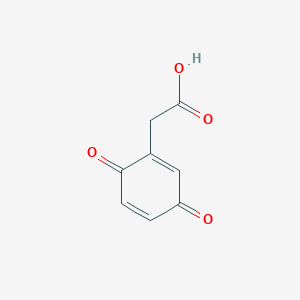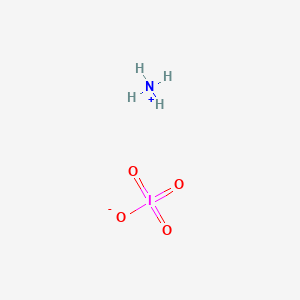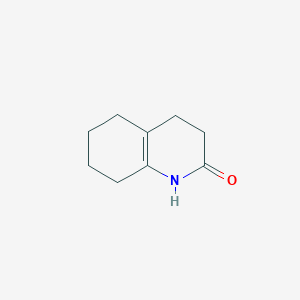
Tellurium-131
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tellurium-131 is a radioisotope of tellurium with a half-life of 25 minutes. It is commonly used in scientific research due to its unique properties and applications.
Aplicaciones Científicas De Investigación
Tellurium-131 has numerous applications in scientific research. One of its primary uses is in the field of nuclear medicine, where it is used in the diagnosis and treatment of various medical conditions. It is also used in the study of protein-protein interactions, as well as in the analysis of biomolecules such as DNA and RNA.
Mecanismo De Acción
Tellurium-131 works by emitting gamma rays, which can be detected using specialized imaging equipment. This allows researchers to track the movement of the isotope within biological systems and gain a better understanding of its behavior and effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Tellurium-131 depend on the specific application and context in which it is used. In nuclear medicine, for example, it may be used to target and destroy cancer cells. In the study of protein-protein interactions, it may be used to label specific proteins and track their movement within cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of Tellurium-131 is its short half-life, which allows for rapid imaging and analysis. However, its short half-life also limits its use in certain applications, as it may not provide enough time for researchers to observe and analyze the effects of the isotope.
Direcciones Futuras
There are numerous future directions for the use of Tellurium-131 in scientific research. One potential area of focus is in the study of protein-protein interactions, where it may be used to develop new therapies for a variety of diseases. Additionally, it may be used in the development of new imaging techniques for the detection and diagnosis of medical conditions. Overall, the unique properties and applications of Tellurium-131 make it a valuable tool for scientific research in a variety of fields.
Métodos De Síntesis
Tellurium-131 is typically produced through the irradiation of natural tellurium-130 with neutrons. This process results in the production of Tellurium-131 through the reaction Te-130 (n, γ) Te-131. The resulting Tellurium-131 can then be separated and purified for use in scientific research.
Propiedades
Número CAS |
14683-12-6 |
|---|---|
Nombre del producto |
Tellurium-131 |
Fórmula molecular |
Te |
Peso molecular |
130.908522 g/mol |
Nombre IUPAC |
tellurium-131 |
InChI |
InChI=1S/Te/i1+3 |
Clave InChI |
PORWMNRCUJJQNO-AKLPVKDBSA-N |
SMILES isomérico |
[131Te] |
SMILES |
[Te] |
SMILES canónico |
[Te] |
Sinónimos |
Tellurium-131 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



